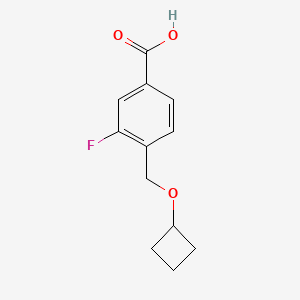

4-Cyclobutoxymethyl-3-fluorobenzoic Acid

Description

Contextualization within Fluorinated Benzoic Acid Derivatives Chemistry

Fluorinated benzoic acids are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by fluorine atoms. lookchem.com These compounds, including isomers like 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, serve as crucial intermediates and building blocks in organic synthesis. lookchem.comwikipedia.org The introduction of fluorine can significantly modify the physical, chemical, and biological properties of the parent molecule. lookchem.comontosight.ai Consequently, fluorobenzoic acid derivatives are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comglobalscientificjournal.com Their utility often lies in studies of structure-activity relationships, where researchers systematically alter molecular structures to enhance biological activity or other desired properties. lookchem.com The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, while the fluorine atom imparts unique electronic characteristics.

Table 1: Physicochemical Properties of Parent Fluorobenzoic Acid Isomers

| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |

| Molar Mass | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |

| Melting Point | 122-125 °C | 123-125 °C | 182-184 °C sigmaaldrich.com |

| Acidity (pKa) | 3.27 | 3.86 | 4.14 wikipedia.org |

Note: Data compiled from various chemical information sources.

Significance of Cyclobutane (B1203170) and Fluorine Moieties in Molecular Design

The molecular architecture of 4-Cyclobutoxymethyl-3-fluorobenzoic acid features two structural motifs of high interest in medicinal chemistry: a fluorine atom and a cyclobutane ring. Each contributes distinct and valuable properties to a molecule's design.

The fluorine atom is prized for its unique characteristics, including its small size and high electronegativity. chemxyne.comtandfonline.com Its incorporation into a drug candidate can profoundly influence pharmacokinetic and physicochemical properties. tandfonline.comnih.gov Strategic placement of fluorine can block metabolic "soft spots," thereby improving a molecule's metabolic stability and prolonging its duration of action. numberanalytics.comacs.org It can also alter the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins, and improve membrane permeability, which can lead to better bioavailability. chemxyne.comtandfonline.com

The cyclobutane moiety is increasingly used by medicinal chemists to introduce conformational rigidity into otherwise flexible molecules. pharmablock.comlifechemicals.com Unlike more flexible chains, the puckered, three-dimensional structure of the cyclobutane ring can help lock a molecule into a specific orientation, which can be crucial for selective binding to a biological target. pharmablock.comnih.gov This strained carbocycle can also serve as a bioisostere for other groups, fill hydrophobic pockets in proteins, and improve metabolic stability. nih.govru.nlexlibrisgroup.com The use of cyclobutane rings has been shown to offer advantages in potency, selectivity, and pharmacokinetic profiles in drug discovery projects. pharmablock.com

Table 2: Common Contributions of Fluorine and Cyclobutane in Molecular Design

| Moiety | Common Benefits in Medicinal Chemistry |

| Fluorine | - Enhances metabolic stability nih.govnumberanalytics.com - Increases binding affinity chemxyne.comnih.gov - Modulates pKa and lipophilicity acs.org - Improves membrane permeation and bioavailability chemxyne.comtandfonline.com |

| Cyclobutane | - Induces conformational restriction lifechemicals.comnih.govexlibrisgroup.com - Increases metabolic stability nih.govru.nl - Fills hydrophobic pockets nih.govexlibrisgroup.com - Acts as a bioisostere (e.g., for alkenes or larger rings) nih.gov |

Overview of Relevant Synthetic Strategies and Chemical Transformations in Related Systems

While specific synthetic routes for this compound are not widely published in academic literature, its structure suggests that its synthesis would involve established chemical transformations. The preparation of fluorinated benzoic acids, in general, can be achieved through several methods. One classic approach is the Schiemann reaction , which involves the diazotization of an aminobenzoic acid, followed by the introduction of fluorine using a tetrafluoroborate (B81430) salt. wikipedia.orgorgsyn.org Another strategy involves nucleophilic aromatic substitution on a suitably activated precursor. More modern methods include transition-metal-free nucleophilic fluorination of precursors like 1-arylbenziodoxolones. arkat-usa.org

The cyclobutoxymethyl ether portion of the molecule is typically formed through a Williamson ether synthesis . This reaction would involve reacting a hydroxyl-substituted fluorobenzoic acid precursor (e.g., 3-fluoro-4-hydroxybenzoic acid) with a cyclobutylmethyl halide (like cyclobutylmethyl bromide) in the presence of a base. Alternatively, the synthesis could start from a fluorinated phenol (B47542) which is first etherified and then the aromatic ring is carboxylated. These are fundamental reactions in organic chemistry used to construct the ether and carboxylic acid functional groups present in the target molecule.

Current Research Landscape and Gaps Pertaining to this compound

The current public research landscape for this compound itself is sparse. There is a notable gap in academic literature detailing its synthesis, characterization, or application in dedicated studies. It does not appear to be a final, biologically active compound that has been the subject of extensive investigation.

Instead, its primary significance appears to be as a specialized building block or intermediate in organic and medicinal chemistry. The combination of a reactive carboxylic acid handle, a metabolically robust cyclobutane ether, and an electronically modifying fluorine atom makes it a valuable scaffold. It is likely utilized in the synthesis of more complex, proprietary molecules, particularly within the pharmaceutical and agrochemical industries, where its structure would be documented in patent literature rather than peer-reviewed journals. The research gap, therefore, pertains not to its non-existence, but to its role as a component in larger, undisclosed research and development programs. Future research could focus on developing efficient, scalable syntheses for this compound and exploring its utility in creating new libraries of molecules for screening purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

4-(cyclobutyloxymethyl)-3-fluorobenzoic acid |

InChI |

InChI=1S/C12H13FO3/c13-11-6-8(12(14)15)4-5-9(11)7-16-10-2-1-3-10/h4-6,10H,1-3,7H2,(H,14,15) |

InChI Key |

KUWPPHNKXXTXOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OCC2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 4-Cyclobutoxymethyl-3-fluorobenzoic Acid Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the ether linkage and the functional groups on the benzoic acid core.

The three key structural components are the benzoic acid, the fluorine atom at position 3, and the cyclobutoxymethyl ether at position 4. The retrosynthetic approach considers the most logical order for introducing these functionalities. The most strategic disconnections are the C-O bond of the ether and the C-C bond between the aromatic ring and the carboxyl group.

Key Precursors and Building Blocks for the Benzoic Acid Core

The benzoic acid moiety is a common starting point for retrosynthesis. A standard disconnection involves converting the carboxylic acid to a functional group that can be derived from a simpler precursor. One common strategy is the oxidation of a methyl group. This leads to a toluene derivative as a key precursor.

Another approach is to consider the entire substituted benzene (B151609) ring as a building block. A key intermediate identified through this analysis is a 3-fluoro-4-hydroxybenzoic acid derivative. This precursor already contains the correct substitution pattern for two of the three key functionalities, simplifying the subsequent synthetic steps.

| Precursor Type | Example Precursor | Rationale |

| Toluene Derivative | 3-Fluoro-4-hydroxytoluene | Allows for late-stage oxidation to form the carboxylic acid. |

| Benzoic Acid Derivative | 3-Fluoro-4-hydroxybenzoic acid | Simplifies the synthesis by starting with the acid functionality in place. |

| Benzaldehyde Derivative | 3-Fluoro-4-hydroxybenzaldehyde | Aldehyde can be oxidized to a carboxylic acid under mild conditions. |

Strategies for Regioselective Fluorination

Achieving the correct placement of the fluorine atom at the C-3 position, ortho to the eventual ether linkage and meta to the carboxylic acid, is a critical challenge. The strategy for fluorination depends heavily on the chosen precursor and the timing of the fluorination step.

Electrophilic Fluorination: If starting with a precursor like 4-hydroxybenzoic acid or its ester, a directed ortho-fluorination can be employed. The hydroxyl group is a strong ortho-, para- director, making the C-3 position a primary target for electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™.

Deoxyfluorination: Modern methods allow for the direct conversion of a phenolic hydroxyl group to a fluorine atom. harvard.edunih.gov Starting with a precursor like 3,4-dihydroxybenzoic acid, selective protection followed by deoxyfluorination of the C-3 hydroxyl group could be a viable, though complex, route.

From an Amino Precursor (Balz-Schiemann Reaction): A classic and reliable method involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A suitable precursor would be 3-amino-4-hydroxybenzoic acid.

Approaches to Cyclobutoxymethyl Ether Formation

The formation of the ether bond is typically one of the final steps in the synthesis to avoid subjecting the ether to harsh conditions that might be required for earlier transformations.

The most common and effective method for forming such an aryl alkyl ether is the Williamson ether synthesis . organic-synthesis.commasterorganicchemistry.comucalgary.cawikipedia.orgorgchemres.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. ucalgary.ca

Nucleophile: The nucleophile would be the phenoxide generated from a 3-fluoro-4-hydroxybenzoic acid derivative (e.g., methyl 3-fluoro-4-hydroxybenzoate) by treatment with a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). organic-synthesis.comucalgary.ca

Electrophile: The electrophile would be (bromomethyl)cyclobutane. chemicalbook.comgoogle.comgoogle.comsigmaaldrich.comsigmaaldrich.com This reagent can be synthesized from cyclobutane (B1203170) methanol. chemicalbook.comgoogle.com

This Sₙ2 reaction works best with primary alkyl halides like (bromomethyl)cyclobutane, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comwikipedia.org

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be devised.

Stepwise Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a single starting material. libretexts.orgpressbooks.pubfiveable.me A plausible linear route could start from a simpler, commercially available substituted phenol (B47542).

Example Linear Pathway:

Ortho-Fluorination: Start with p-cresol (4-methylphenol). Perform a regioselective electrophilic fluorination to introduce a fluorine atom at the C-3 position, yielding 3-fluoro-4-methylphenol. The hydroxyl group directs the fluorination to the ortho position.

Protection: The resulting phenolic hydroxyl group is protected, for example, as a benzyl ether, to prevent it from interfering with the subsequent oxidation step.

Oxidation: The methyl group of the protected intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This forms the protected 3-fluoro-4-hydroxybenzoic acid.

Deprotection: The protecting group is removed from the hydroxyl group to yield 3-fluoro-4-hydroxybenzoic acid.

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl ester) to protect it during the final etherification step.

Ether Formation: The methyl 3-fluoro-4-hydroxybenzoate is reacted with (bromomethyl)cyclobutane via the Williamson ether synthesis. organic-synthesis.commasterorganicchemistry.com

Hydrolysis: The final step is the hydrolysis of the ester back to the carboxylic acid, yielding the target molecule, this compound.

Convergent Synthesis Approaches

Example Convergent Pathway:

Fragment A Synthesis: The primary building block is methyl 3-fluoro-4-hydroxybenzoate. This intermediate can be sourced commercially or synthesized efficiently from 4-hydroxybenzoic acid.

Fragment B Synthesis: The second building block is the alkylating agent, (bromomethyl)cyclobutane. This is prepared from the corresponding alcohol, cyclobutane methanol, by reaction with a brominating agent like phosphorus tribromide (PBr₃) or via an Appel reaction. chemicalbook.comgoogle.com

Coupling and Final Step:

Williamson Ether Synthesis: Fragment A (methyl 3-fluoro-4-hydroxybenzoate) is deprotonated with a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. francis-press.com Fragment B ((bromomethyl)cyclobutane) is then added to the reaction mixture, leading to the formation of methyl 4-(cyclobutoxymethyl)-3-fluorobenzoate. gordon.edu

Saponification: The methyl ester of the coupled product is hydrolyzed using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, to afford the final product, this compound.

| Synthesis Type | Key Steps | Advantages |

| Linear | Sequential functional group installation on a single precursor. | Straightforward planning. |

| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yield, greater flexibility. |

Protecting Group Chemistry in the Preparation of this compound

The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

A plausible synthetic route commences from a readily available starting material such as 4-bromo-2-fluorotoluene. To introduce the carboxylic acid functionality at a later stage, the methyl group can serve as a precursor. The primary challenge is the selective introduction of the cyclobutoxymethyl ether at the 4-position without interfering with other reactive sites.

If the synthesis starts with a precursor already containing a carboxylic acid or an aldehyde, this group must be protected during the etherification step. For a carboxylic acid, esterification to a methyl or ethyl ester is a common strategy. These ester groups are generally stable under the basic conditions of the Williamson ether synthesis but can be readily hydrolyzed back to the carboxylic acid in a final step.

Alternatively, if the synthesis starts from a phenolic precursor, the hydroxyl group itself might be temporarily protected if other reactions on the aromatic ring are required before the etherification. However, in a more direct approach, the phenoxide is generated in situ to react with the alkylating agent.

The following table summarizes common protecting groups that could be employed in the synthesis of this compound, along with their protection and deprotection conditions.

| Functional Group to Protect | Protecting Group | Protection Reagents and Conditions | Deprotection Reagents and Conditions |

| Carboxylic Acid | Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux | NaOH, H₂O/MeOH, then H₃O⁺ |

| Carboxylic Acid | Benzyl Ester | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C |

| Phenolic Hydroxyl | Benzyl Ether | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C |

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic transformations can be envisioned for the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In a potential synthetic route to this compound, a palladium-catalyzed carbonylation could be employed. For instance, starting from a 4-cyclobutoxymethyl-3-fluoroaryl halide (e.g., iodide or bromide), a palladium catalyst, in the presence of carbon monoxide and a suitable nucleophile (like water or an alcohol followed by hydrolysis), can introduce the carboxylic acid moiety.

This approach offers an alternative to the oxidation of a methyl or aldehyde group. The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of the carbonylation reaction.

| Aryl Halide | Catalyst/Ligand | CO Pressure | Solvent | Temperature (°C) | Yield (%) |

| 4-Alkoxy-3-fluoroiodobenzene | Pd(OAc)₂ / PPh₃ | 1 atm | DMF | 100 | High |

| 4-Alkoxy-3-fluorobromobenzene | PdCl₂(dppf) | 10 atm | Toluene | 120 | Moderate to High |

Organocatalytic Methodologies for Functional Group Interconversions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing complementary reactivity to metal-based catalysts. For the synthesis of this compound, an organocatalytic approach could be considered for the O-alkylation of a 3-fluorophenol precursor with a cyclobutylmethyl electrophile. Chiral amines or phosphines can act as nucleophilic catalysts in allylic substitutions, a principle that can be extended to other alkylation reactions nih.gov. While not a direct functional group interconversion in the traditional sense, this catalytic etherification is a key bond-forming step.

Furthermore, the oxidation of an intermediate aldehyde to the final carboxylic acid can be achieved using organocatalysts. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of aldehydes to carboxylic acids in the presence of a suitable oxidant.

Biocatalytic Routes to Structural Analogs

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound is not established, enzymatic methods could be applied to key steps in the synthesis of this molecule or its structural analogs.

For instance, the oxidation of a 4-cyclobutoxymethyl-3-fluorobenzaldehyde intermediate to the corresponding carboxylic acid could be accomplished using aldehyde dehydrogenases (ALDHs). These enzymes exhibit excellent chemoselectivity, oxidizing the aldehyde functional group without affecting other parts of the molecule. This method avoids the use of harsh chemical oxidants.

| Substrate | Enzyme | Co-factor Recycling System | pH | Temperature (°C) | Conversion (%) |

| Substituted Benzaldehydes | Aldehyde Dehydrogenase (ALDH) | Nicotinamide Oxidase (NOx) | 8.5 | 40 | >99 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Supercritical CO2)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. In the context of the Williamson ether synthesis, a key step in the proposed route, traditional solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. These solvents, while effective, pose environmental and health risks.

Greener alternatives are being explored for such reactions. Phase-transfer catalysis (PTC) allows the reaction to be carried out in a biphasic system, often with water as one of the phases, which reduces the need for large volumes of organic solvents. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the transport of the phenoxide nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

For the oxidation step, if a chemical oxidant is used, performing the reaction in water or a biodegradable solvent would be a greener approach. For example, the oxidation of substituted toluenes can be carried out in aqueous media using catalysts that are active in water.

| Reaction Step | Traditional Solvent | Green Alternative | Catalyst/Conditions |

| Williamson Ether Synthesis | DMF, Acetonitrile | Water/Toluene (biphasic) | Phase Transfer Catalyst (e.g., TBAB) |

| Oxidation of Aldehyde | Dichloromethane | Water | Biocatalyst (e.g., ALDH) |

Atom Economy and Reaction Efficiency Optimization

A theoretical analysis of the atom economy for the proposed synthesis of this compound is presented below. This analysis assumes a simplified reaction scheme for clarity.

Hypothetical Synthetic Route for Atom Economy Analysis:

Step 1: Esterification of 3-fluoro-4-hydroxybenzoic acid with methanol.

Step 2: Williamson ether synthesis with cyclobutoxymethyl chloride.

Step 3: Hydrolysis of the methyl ester to the carboxylic acid.

| Step | Reaction | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) | Optimization Strategies |

|---|---|---|---|---|---|

| 1. Esterification | 3-fluoro-4-hydroxybenzoic acid + Methanol → Methyl 3-fluoro-4-hydroxybenzoate + Water | Methyl 3-fluoro-4-hydroxybenzoate | Water | 90.6% | Use of a reusable solid acid catalyst to simplify purification. nih.gov Microwave-assisted heating can reduce reaction times and energy input. acs.org |

| 2. Williamson Ether Synthesis | Methyl 3-fluoro-4-hydroxybenzoate + Cyclobutoxymethyl chloride → Methyl 4-cyclobutoxymethyl-3-fluorobenzoate + HCl | Methyl 4-cyclobutoxymethyl-3-fluorobenzoate | HCl (neutralized to a salt) | 87.3% | Use of a phase-transfer catalyst can improve reaction rates and yields, especially in a biphasic system. wikipedia.org The choice of a high-boiling point aprotic solvent like DMF or DMSO can also enhance reactivity. jk-sci.com Catalytic alternatives to the traditional Williamson synthesis can avoid the formation of stoichiometric salt byproducts. researchgate.netacs.org |

| 3. Hydrolysis | Methyl 4-cyclobutoxymethyl-3-fluorobenzoate + Water → this compound + Methanol | This compound | Methanol | 88.1% | Base-catalyzed hydrolysis (saponification) is often more efficient and less reversible than acid-catalyzed hydrolysis. wikipedia.org Careful control of temperature and reaction time is necessary to prevent side reactions. |

Waste Minimization and Byproduct Valorization

A key principle of green chemistry is the minimization of waste. ispe.orgcopadata.com In a multi-step synthesis, this involves not only maximizing the yield of each step but also considering the environmental impact of solvents, reagents, and byproducts. The pharmaceutical industry, in particular, is focusing on reducing its significant waste footprint. bath.ac.ukemergingpub.comcore.ac.uk

| Synthetic Step | Potential Waste Streams | Waste Minimization Strategies | Byproduct Valorization Potential |

|---|---|---|---|

| 1. Esterification | Excess alcohol, acid catalyst, aqueous workup solutions. | Use of a stoichiometric amount of alcohol or recycling of excess alcohol. Employing a reusable solid acid catalyst. nih.gov Minimizing aqueous workup by using a catalyst that is easily filtered off. | The byproduct, water, is non-hazardous. |

| 2. Williamson Ether Synthesis | Solvent (e.g., DMF, DMSO), inorganic salt from base neutralization, potential elimination byproducts. | Selection of greener, recyclable solvents such as 2-methyltetrahydrofuran (2-MeTHF). researchgate.net Catalytic approaches can eliminate the formation of stoichiometric salt waste. researchgate.netacs.org Optimization of reaction conditions (temperature, base) to minimize elimination side reactions. scienceinfo.com | The primary byproduct is a simple inorganic salt (e.g., NaCl), which has limited valorization potential in this context. |

| 3. Hydrolysis | Aqueous acidic or basic solutions from workup, methanol byproduct. | Neutralization of workup solutions to produce less harmful salts. Recovery and purification of the methanol byproduct for reuse as a solvent or reagent. | The methanol byproduct can be purified and reused, contributing to a more circular economy within the chemical process. |

In the proposed synthesis, the Williamson ether synthesis step generates a stoichiometric amount of salt as a byproduct. To mitigate this, alternative, more atom-economical methods for ether synthesis could be considered. For example, catalytic methods that use alcohols directly as alkylating agents, producing water as the only byproduct, are being developed. acs.orgnih.gov

The valorization of byproducts, or the conversion of waste streams into valuable products, is an advanced principle of green chemistry. In this specific synthetic route, the most straightforward opportunity for valorization is the recovery and reuse of the methanol generated during the final hydrolysis step. While the inorganic salt produced in the Williamson ether synthesis has low intrinsic value, its reduction or elimination through catalytic methods is the more effective green strategy.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Reactivity of the Benzoic Acid Moiety

The reactivity of the aromatic carboxylic acid portion of the molecule is centered around the carboxyl group (-COOH). This group's behavior is modulated by the electron-withdrawing effect of the fluorine atom at the meta position, which enhances the electrophilicity of the carbonyl carbon.

Electrophilic and Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

The primary reaction pathway for the carboxylic acid group is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the hydroxyl group is eliminated as a leaving group (typically after protonation to form water), regenerating the carbonyl double bond. libretexts.org

Esterification: The reaction of 4-Cyclobutoxymethyl-3-fluorobenzoic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid) is expected to yield the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water drives the reaction toward the product. msu.eduresearchgate.net The fluorine substituent on the benzene (B151609) ring increases the acidity of the carboxylic acid, which can influence the reaction rate.

Amidation: Similarly, the compound can be converted to an amide. This typically requires converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, to react with ammonia or a primary/secondary amine. The direct reaction with an amine is generally unfavorable and requires high temperatures. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide. libretexts.org

| Reaction | Nucleophile | Typical Reagents/Conditions | Expected Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH) | H2SO4 (catalyst), heat | Ester |

| Amidation (via Acyl Chloride) | Amine (R'-NH2) | 1. SOCl2 or (COCl)2 2. Excess R'-NH2 | Amide |

| Conversion to Acyl Chloride | Chloride (Cl-) | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Acyl Chloride |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids. It typically requires harsh conditions or specific functional groups that stabilize the resulting carbanion intermediate. However, modern synthetic methods, such as metallaphotoredox catalysis, have enabled decarboxylative functionalization under milder conditions. princeton.edu These methods can utilize the native carboxylic acid functionality to generate aryl radicals upon loss of CO₂, which can then participate in cross-coupling reactions. princeton.edu

Redox Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group is relatively resistant to reduction. Strong reducing agents are required to reduce it to a primary alcohol.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid to the corresponding primary alcohol (4-(cyclobutoxymethyl)-3-fluorobenzyl alcohol). Diborane (B₂H₆) is also capable of this transformation. msu.edu Milder reducing agents such as sodium borohydride (NaBH₄) are generally unreactive with carboxylic acids. msu.edu

Oxidation: The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation. The aromatic ring, however, could undergo oxidation under very harsh conditions, but this would likely lead to degradation of the molecule.

Reactivity of the Cyclobutoxymethyl Ether Linkage

Ethers are known for their general lack of reactivity, which makes them useful as solvents. openstax.org However, the C-O bond of the ether can be cleaved under specific, typically harsh, conditions. openstax.orgwikipedia.org

Acid- and Base-Catalyzed Ether Cleavage Mechanisms

Acid-Catalyzed Cleavage: This is the most common reaction of ethers. libretexts.org It requires a strong acid, typically hydrobromic acid (HBr) or hydroiodic acid (HI), as hydrochloric acid (HCl) is often ineffective. openstax.org The mechanism involves two key steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com

The specific pathway, SN1 or SN2, depends on the structure of the alkyl groups attached to the ether oxygen. wikipedia.org In the case of the this compound, the ether linkage involves a primary carbon (from the -CH₂- group) and an aromatic carbon. Nucleophilic attack will not occur on the aromatic carbon. libretexts.org Therefore, the reaction proceeds via an SN2 mechanism, where the halide nucleophile attacks the less hindered primary carbon of the cyclobutoxymethyl group. openstax.org This would yield 4-hydroxy-3-fluorobenzoic acid and cyclobutylmethyl halide.

| Reagent | Mechanism | Predicted Products |

|---|---|---|

| Excess HI, heat | SN2 | 4-hydroxy-3-fluorobenzoic acid + Cyclobutylmethyl iodide |

| Excess HBr, heat | SN2 | 4-hydroxy-3-fluorobenzoic acid + Cyclobutylmethyl bromide |

Base-Catalyzed Cleavage: Cleavage of ethers by bases is much less common and requires very strong bases, such as organolithium compounds. wikipedia.org The mechanism typically involves deprotonation at the α-position to the oxygen atom, followed by decomposition. This pathway is generally not as synthetically useful for this type of acyclic ether compared to acid-catalyzed cleavage.

Nucleophilic and Electrophilic Attack at the Ether Oxygen or Alkyl Chain

Electrophilic Attack: The initial step in acid-catalyzed cleavage is an electrophilic attack on the ether oxygen by a proton (H⁺). masterorganicchemistry.com This is the primary mode of activation for the ether linkage.

Nucleophilic Attack: Following protonation, the molecule becomes susceptible to nucleophilic attack. As discussed, a strong nucleophile like I⁻ or Br⁻ will attack the electrophilic carbon adjacent to the protonated oxygen. masterorganicchemistry.com For the cyclobutoxymethyl group, this attack occurs at the primary methylene (-CH₂-) carbon, as it is the most accessible site for an SN2 reaction. openstax.orglibretexts.org

Rearrangement Reactions Involving the Cyclobutoxymethyl Group

The cyclobutoxymethyl group in this compound can potentially undergo rearrangement reactions, particularly under acidic conditions. Such rearrangements are characteristic of ethers, especially those with cyclic or strained alkyl groups. The driving force for these reactions is often the formation of a more stable carbocation intermediate.

One plausible rearrangement pathway involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a cyclobutylcarbinyl cation and 3-fluoro-4-hydroxybenzoic acid. The cyclobutylcarbinyl cation is known to be unstable and can rearrange to more stable carbocations, such as the cyclopentyl cation, through ring expansion. This rearrangement is driven by the relief of ring strain in the four-membered cyclobutane (B1203170) ring.

Alternatively, a concerted mechanism may occur where the bond migration is simultaneous with the departure of the leaving group. The specific pathway and the distribution of products would likely depend on the reaction conditions, such as the nature of the acid catalyst and the solvent.

| Reactant | Conditions | Potential Rearrangement Products | Driving Force |

| This compound | Acid Catalyst (e.g., H₂SO₄, HCl) | 4-(Cyclopentyl)-3-fluorobenzoic acid, 3-Fluoro-4-(hydroxymethyl)benzoic acid and cyclobutene | Relief of ring strain, formation of a more stable carbocation |

Influence and Reactivity of the Fluorine Atom on the Aromatic System

The fluorine atom at the 3-position of the benzoic acid ring significantly influences the electron density distribution and, consequently, the reactivity of the aromatic system in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom and the carboxylic acid group exert competing directing effects. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Fluorine, being a halogen, is deactivating due to its strong inductive electron-withdrawing effect, yet it can donate a lone pair of electrons through resonance to the ortho and para positions, thereby stabilizing the arenium ion intermediate at these positions. csbsju.edulibretexts.org The carboxylic acid group is a strong deactivating group due to both its inductive and resonance electron-withdrawing effects.

| Position | Influence of Fluorine (at C-3) | Influence of Carboxylic Acid (at C-1) | Influence of Cyclobutoxymethyl (at C-4) | Overall Predicted Directing Effect |

| C-2 | Ortho | Ortho | Meta | Strongly deactivated |

| C-5 | Meta | Meta | Ortho | Moderately deactivated, potential site for substitution |

| C-6 | Para | Meta | Meta | Strongly deactivated |

The presence of the electron-withdrawing fluorine atom and carboxylic acid group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this compound, the fluorine atom itself could potentially act as a leaving group.

The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.orgyoutube.com Electron-withdrawing groups positioned ortho and para to the leaving group are particularly effective at this stabilization. In this molecule, the carboxylic acid group is para to the fluorine atom, which would strongly stabilize the intermediate formed upon nucleophilic attack at C-3. The cyclobutoxymethyl group at C-4, being weakly electron-donating, would have a minor deactivating effect. Therefore, this compound is expected to be susceptible to SNAr reactions at the C-3 position, with the fluorine atom being displaced by a variety of nucleophiles. nih.govresearchgate.net

The fluorine atom can be utilized to direct functionalization at specific positions on the aromatic ring. One important reaction is directed ortho-metalation, where the fluorine atom and the carboxylic acid group can direct a strong base, such as an organolithium reagent, to deprotonate the C-2 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position with high regioselectivity. This strategy provides a powerful tool for the synthesis of highly substituted benzoic acid derivatives.

Strain and Reactivity of the Cyclobutane Ring System

The cyclobutane ring in the cyclobutoxymethyl group is characterized by significant ring strain, which is a consequence of its non-ideal bond angles (approximately 90° instead of the preferred 109.5° for sp³ hybridized carbon atoms). This inherent strain makes the cyclobutane ring susceptible to reactions that lead to its opening, thereby relieving the strain.

Cyclobutane derivatives can undergo ring-opening reactions under both thermal and photochemical conditions. These reactions are often pericyclic in nature, and their stereochemical outcomes are governed by the Woodward-Hoffmann rules. masterorganicchemistry.compressbooks.pub

Thermal Ring Opening: Under thermal conditions, cyclobutanes can undergo conrotatory electrocyclic ring-opening to form a 1,3-diene. masterorganicchemistry.compressbooks.pub For the cyclobutoxymethyl group, this would involve the cleavage of a C-C bond within the cyclobutane ring. However, the presence of the ether linkage and the aromatic ring may influence the feasibility and outcome of this reaction. The activation energy for the thermal ring-opening of unsubstituted cyclobutane is relatively high, suggesting that harsh conditions might be required.

Photochemical Ring Opening: Photochemical activation can also induce the ring-opening of cyclobutanes. In contrast to the thermal process, photochemical electrocyclic ring-opening of cyclobutanes typically proceeds in a disrotatory fashion. masterorganicchemistry.com This pathway provides an alternative route to diene systems under milder conditions than the thermal counterpart. The specific products would depend on the substitution pattern of the cyclobutane ring and the wavelength of light used for irradiation. rsc.orgacs.org

| Condition | Type of Ring Opening | Stereochemical Outcome | Potential Products |

| Thermal (Heat) | Electrocyclic Ring Opening | Conrotatory | 1,3-Diene derivative |

| Photochemical (UV light) | Electrocyclic Ring Opening | Disrotatory | 1,3-Diene derivative |

Catalytic Hydrogenation and Saturation of the Cyclobutane Ring

Currently, there is a lack of publicly available scientific literature detailing the specific catalytic hydrogenation and saturation of the cyclobutane ring within the compound this compound. General principles of catalytic hydrogenation suggest that under appropriate conditions with a suitable catalyst, such as palladium, platinum, or nickel, the saturation of a cyclobutane ring is theoretically possible, though often challenging due to the inherent strain and stability of the ring. The reaction would involve the addition of hydrogen atoms across the carbon-carbon single bonds of the cyclobutane moiety, leading to ring opening and the formation of a linear or branched alkyl chain. The specific conditions, including catalyst choice, temperature, pressure, and solvent, would be critical in determining the feasibility and outcome of such a reaction. However, without experimental data for this particular compound, any discussion remains speculative.

Ring Expansion or Contraction Reactions

There is no specific research documented on the ring expansion or contraction reactions of the cyclobutane ring in this compound. Ring expansion reactions of cyclobutanes can be induced under various conditions, such as through carbocation rearrangements (e.g., Wagner-Meerwein rearrangement) or via insertion reactions. wikipedia.orgnih.gov For instance, the formation of a carbocation adjacent to the cyclobutane ring could potentially lead to a ring-expanding rearrangement to form a more stable cyclopentyl system. Conversely, ring contraction, while less common for cyclobutanes, could theoretically occur through specific photochemical or thermal pathways, though such reactions are generally more prevalent in larger ring systems. The electronic and steric effects of the fluorobenzoic acid moiety would undoubtedly influence the propensity and pathway of any such rearrangement. Without dedicated studies on this molecule, the potential for these reactions remains a matter of theoretical consideration.

Reaction Kinetics and Thermodynamics Pertaining to this compound Transformations

Detailed kinetic and thermodynamic studies on transformations involving this compound have not been reported in the available scientific literature. The following sections outline the general principles and methodologies that would be applied in such investigations.

Rate Law Determination and Kinetic Isotope Effects

To investigate the kinetics of a reaction involving this compound, the first step would be to determine the rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants. youtube.comyoutube.comyoutube.com This is typically achieved by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.

A key tool in elucidating reaction mechanisms is the kinetic isotope effect (KIE), where an atom in a reactant is replaced by one of its isotopes, and the resulting change in reaction rate is measured. wikipedia.orglibretexts.orgprinceton.edunih.gov For example, if a carbon-hydrogen bond is broken in the rate-determining step of a reaction involving the cyclobutoxymethyl group, replacing the hydrogen with deuterium would be expected to result in a primary kinetic isotope effect, where the rate of the reaction is significantly slower. libretexts.orgprinceton.edu Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization at a particular atomic center during the transition state. wikipedia.org

Hypothetical Rate Law Data for a Transformation of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Activation Energy Analysis and Reaction Coordinate Profiling

The activation energy (Ea) of a reaction involving this compound would be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius equation. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T would yield a straight line with a slope equal to -Ea/R, where R is the gas constant.

Reaction coordinate profiling, often aided by computational chemistry, would provide a theoretical model of the energy changes that occur as the reactants are converted into products. nist.govnist.gov This profile would map the potential energy of the system against the reaction coordinate, illustrating the energy of the transition state(s) and any intermediates. This analysis would be crucial for understanding the mechanistic pathway of a given transformation.

Equilibrium Studies of Reversible Transformations

For any reversible transformations involving this compound, equilibrium studies would be conducted to determine the equilibrium constant (Keq). This constant provides a measure of the relative concentrations of reactants and products at equilibrium and is related to the standard Gibbs free energy change (ΔG°) for the reaction. By studying the equilibrium position under different conditions (e.g., temperature), the enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction could also be determined using the van't Hoff equation. Such thermodynamic data would provide fundamental insights into the stability of the reactants and products and the driving forces of the reversible process. nist.govnist.gov

Derivatization and Analog Generation Strategies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Structural Modification at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of various derivatives with altered physicochemical properties.

Standard esterification and amidation reactions can be readily applied to 4-Cyclobutoxymethyl-3-fluorobenzoic acid to produce a range of ester and amide derivatives.

Esterification: The synthesis of esters can be achieved through several established methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, reaction with alkyl halides under basic conditions (e.g., using potassium carbonate or cesium carbonate) can yield the corresponding esters. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid prior to the addition of the alcohol.

Amidation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. The activated acid is then reacted with a primary or secondary amine to form the desired amide. Common coupling reagents for this transformation include DCC, EDC, and various phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These methods provide a reliable and efficient means to generate a diverse set of amides.

Table 1: Hypothetical Ester and Amide Derivatives of this compound

| Derivative Type | R Group | Reagents and Conditions |

| Ester | -CH₃ | CH₃OH, H₂SO₄ (cat.), reflux |

| -CH₂CH₃ | CH₃CH₂OH, DCC, DMAP, CH₂Cl₂ | |

| -CH(CH₃)₂ | (CH₃)₂CHOH, EDC, HOBt, DMF | |

| Amide | -NH₂ | 1. SOCl₂, reflux; 2. NH₃ (aq) |

| -NHCH₂Ph | H₂NCH₂Ph, HBTU, DIPEA, DMF | |

| -N(CH₃)₂ | HN(CH₃)₂, PyBOP, DIPEA, CH₂Cl₂ |

Further derivatization of the carboxylic acid can lead to the formation of highly reactive intermediates like anhydrides and acyl halides, as well as hydrazides, which can serve as precursors for other functional groups.

Anhydrides: Symmetrical anhydrides can be prepared by treating this compound with a dehydrating agent such as acetic anhydride (B1165640) or by heating two equivalents of the carboxylic acid. Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride in the presence of a non-nucleophilic base like triethylamine.

Acyl Halides: Acyl chlorides, the most common acyl halides, are typically synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride that can be used for subsequent reactions without purification.

Hydrazides: Hydrazides are prepared by the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate, typically under reflux conditions. Alternatively, the acyl chloride can be reacted with hydrazine to yield the corresponding hydrazide.

Table 2: Proposed Synthesis of Anhydride, Acyl Halide, and Hydrazide Derivatives

| Derivative | Reagents and Conditions |

| Symmetric Anhydride | Acetic anhydride, heat |

| Acyl Chloride | SOCl₂, reflux |

| Hydrazide | 1. CH₃OH, H⁺; 2. N₂H₄·H₂O, reflux |

The carboxylic acid functionality of this compound can be leveraged to create linkers for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins, peptides, or nucleic acids. This is often achieved by introducing a reactive handle that can form a covalent bond with a functional group on the biomolecule.

One common strategy involves the amidation of the carboxylic acid with a bifunctional linker molecule. For example, reaction with a diamine, such as ethylenediamine, would introduce a free amino group at the end of a short spacer. This terminal amine can then be further functionalized or directly conjugated to a biomolecule. Alternatively, reaction with a molecule containing both an amine and a protected thiol group would allow for subsequent deprotection and conjugation to a cysteine residue on a protein. The length and chemical nature of the linker can be varied to optimize the properties of the final bioconjugate.

Modifications of the Cyclobutoxymethyl Side Chain

The cyclobutoxymethyl side chain offers additional sites for structural modification, including the cyclobutane (B1203170) ring itself and the ether linkage.

The synthesis of analogs with modified cyclobutane rings would likely require a de novo synthesis of the entire side chain, which would then be attached to the aromatic core. Strategies for synthesizing substituted cyclobutanes often involve [2+2] cycloaddition reactions. For instance, the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene could provide a cyclobutanone (B123998) intermediate. This cyclobutanone could then be reduced and functionalized to generate the desired substituted cyclobutanol, which can be subsequently used in the etherification step to attach the side chain to the 3-fluoro-4-hydroxybenzoic acid precursor. This approach allows for the introduction of various substituents on the cyclobutane ring, enabling the exploration of steric and electronic effects on biological activity.

Alteration of the Ether Linkage: The ether linkage can be replaced with other functional groups to generate analogs with different chemical properties. For example, a thioether analog could be synthesized by reacting a 4-halomethyl-3-fluorobenzoic acid derivative with cyclobutylmethanethiol. An amine linkage could be introduced via a reductive amination reaction between a 4-formyl-3-fluorobenzoic acid derivative and cyclobutylmethylamine. These modifications would alter the polarity, hydrogen bonding capacity, and metabolic stability of the side chain.

Alteration of the Alkyl Spacer Length: Homologation of the alkyl spacer between the ether oxygen and the cyclobutane ring can be achieved by using different cyclobutylalkyl alcohols in the initial ether synthesis. For instance, using cyclobutylethanol or cyclobutylpropanol in a Williamson ether synthesis with a 4-halo-3-fluorobenzoic acid derivative would yield analogs with two- and three-carbon spacers, respectively. This systematic variation in spacer length would allow for the investigation of the optimal positioning of the cyclobutyl group relative to the aromatic ring.

Table 3: Proposed Strategies for Side Chain Modification

| Modification | Proposed Synthetic Approach |

| Cyclobutane Ring Substitution | [2+2] cycloaddition to form a substituted cyclobutanone, followed by reduction and etherification. |

| Thioether Linkage | Williamson thioether synthesis using a 4-halomethyl-3-fluorobenzoate and cyclobutylmethanethiol. |

| Amine Linkage | Reductive amination of 4-formyl-3-fluorobenzoate with cyclobutylmethylamine. |

| Increased Spacer Length | Williamson ether synthesis using a 4-halo-3-fluorobenzoate and a homologous cyclobutylalkanol (e.g., cyclobutylethanol). |

Introduction of Additional Functionalities to the Side Chain

The cyclobutoxymethyl side chain of this compound offers several avenues for the introduction of additional functionalities to generate novel analogs. The ether linkage, while generally stable, can be a site for strategic chemical modifications. youtube.com An ether functional group consists of an oxygen atom connected to two alkyl or aryl groups. pressbooks.pub While ethers are often used as unreactive solvents in organic synthesis, their modification is possible under specific conditions. youtube.com

Strategies for introducing new functional groups could involve the cleavage of the ether bond, followed by the introduction of a new moiety, or modification of the cyclobutyl or methyl portion of the side chain. For instance, cleavage of the ether linkage, typically under harsh conditions using strong acids like HBr or HI, would yield a hydroxymethyl group at the 4-position of the benzoic acid and a cyclobutyl halide. This hydroxymethyl intermediate could then be further functionalized.

Alternatively, functionalization of the cyclobutane ring itself could be explored. While the cyclobutane ring is relatively unreactive, free-radical halogenation could introduce a handle for further derivatization, such as the introduction of hydroxyl, amino, or other functional groups.

Another approach could involve the synthesis of analogs with pre-functionalized side chains that are then attached to the 3-fluoro-4-hydroxybenzoic acid core. For example, epichlorohydrin (B41342) could be used to introduce a reactive epoxide group on the side chain, which could then be opened by various nucleophiles to introduce a wide range of functionalities.

Aromatic Ring Derivatization and Substituent Effects

Regioselective Functionalization of the Benzoic Acid Core

Regioselective functionalization of the benzoic acid core of this compound is crucial for systematically studying the effects of substituents on its chemical and physical properties. The existing substituents—the carboxylic acid, the fluorine atom, and the cyclobutoxymethyl group—direct subsequent substitutions to specific positions on the aromatic ring.

One powerful technique for achieving regioselectivity is directed ortho-metalation (DoM). uwindsor.ca In this strategy, a substituent on the aromatic ring directs the deprotonation of a nearby ortho position by an organolithium reagent. uwindsor.ca For this compound, the carboxylic acid group is a potent directing group. rsc.orgresearchgate.net Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA would likely result in lithiation at the position ortho to the carboxylate, which is the 5-position, due to the directing effect of both the carboxylate and the fluorine atom. rsc.orgresearchgate.netsemanticscholar.org This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position with high regioselectivity.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could also be employed. The existing substituents will influence the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director. The bulky cyclobutoxymethyl group may also exert steric hindrance, influencing the regiochemical outcome.

Systematic Variation of Aromatic Substituents and Positional Isomer Synthesis

A systematic variation of the aromatic substituents on this compound would provide valuable insights into its structure-activity and structure-property relationships. This can be achieved by introducing a range of electron-donating and electron-withdrawing groups at different positions on the benzene (B151609) ring.

The synthesis of positional isomers, where the existing substituents are moved to different positions on the aromatic ring, is another important strategy. For example, synthesizing 2-cyclobutoxymethyl-5-fluorobenzoic acid or 3-cyclobutoxymethyl-5-fluorobenzoic acid would allow for a deeper understanding of the influence of substituent positioning on the molecule's properties.

The introduction of substituents can be accomplished through various synthetic methodologies. For instance, nucleophilic aromatic substitution could be used to replace the fluorine atom with other groups. Alternatively, starting from different substituted benzoic acid precursors would allow for the synthesis of a wide array of analogs with varied substitution patterns.

Fluorine Atom Replacements and their Chemical Impact

Replacing the fluorine atom in this compound with other halogens or functional groups would significantly impact the molecule's electronic and steric properties. numberanalytics.com Fluorine is the most electronegative element and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. numberanalytics.com

Replacing fluorine with other halogens like chlorine or bromine would alter both the steric bulk and the electronic effects. While chlorine and bromine are also electron-withdrawing, their larger size could introduce steric hindrance that affects molecular conformation and interactions. For example, p-bromobenzoic acid is a slightly stronger acid than p-fluorobenzoic acid. doubtnut.com This is attributed to the interplay of inductive and resonance effects, where the larger halogens have a less pronounced electron-donating resonance effect compared to fluorine. quora.com

The introduction of other functional groups in place of fluorine, such as a nitro group (-NO2) or a cyano group (-CN), would introduce strong electron-withdrawing properties through both inductive and resonance effects, leading to a significant increase in the acidity of the benzoic acid. libretexts.org Conversely, replacing fluorine with an electron-donating group, such as a methoxy (B1213986) group (-OCH3), would decrease the acidity of the benzoic acid. libretexts.org

Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogs

Hammett and Taft Equation Applications for Electronic Effects

The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the effects of substituents on the reactivity and properties of organic compounds. wikipedia.orgwikipedia.org These linear free-energy relationships can be applied to a series of this compound analogs to understand the electronic effects of substituents on the aromatic ring.

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

K is the equilibrium constant for a reaction of a substituted compound.

K₀ is the equilibrium constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. viu.ca

For a series of substituted this compound analogs, the acidity constants (pKa) can be measured and correlated with the Hammett substituent constants (σ). A plot of pKa versus σ would yield a straight line with a slope equal to the reaction constant (ρ). A positive ρ value would indicate that electron-withdrawing groups increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. viu.ca

| Substituent (at meta or para position) | σ Value | Predicted Effect on Acidity of Benzoic Acid |

|---|---|---|

| -NO₂ | 0.78 | Increase |

| -CN | 0.66 | Increase |

| -Cl | 0.37 | Increase |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Decrease |

| -OCH₃ | -0.27 | Decrease |

| -NH₂ | -0.66 | Decrease |

The Taft equation is an extension of the Hammett equation that separates the polar (inductive and resonance) and steric effects of substituents. wikipedia.org It is particularly useful when studying reactions where steric hindrance plays a significant role. The Taft equation is expressed as:

log(k/k₀) = ρσ + δEs

where:

k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively.

ρ* and σ* are the polar reaction and substituent constants.

δ and Es are the steric reaction and substituent constants.

By applying the Taft equation to reactions involving the carboxylic acid group or other parts of the this compound molecule, the relative contributions of polar and steric effects from various substituents can be elucidated. This would provide a more comprehensive understanding of the structure-reactivity relationships within this class of compounds.

Conformational Analysis and Steric Effects of Derivatives

The conformational landscape of this compound and its derivatives is primarily dictated by the interplay between the electronic effects of the fluorine atom and the steric bulk of the cyclobutoxymethyl group. The fluorine atom at the 3-position, ortho to the carboxylic acid group, exerts a significant "ortho effect." This effect, a combination of steric and electronic factors, influences the orientation of the carboxyl group relative to the benzene ring. wikipedia.orglibretexts.org

In many ortho-substituted benzoic acids, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity can impact the molecule's acidity and its interaction with biological targets. For this compound, the relatively small size of the fluorine atom means that the steric clash with the carboxyl group is less pronounced than with bulkier ortho substituents. However, its strong inductive electron-withdrawing effect can still influence the electronic environment of the carboxylic acid.

Derivatization of the parent molecule can significantly alter these conformational and steric properties. For instance, esterification of the carboxylic acid with bulky alcohols would increase the steric hindrance around the reactive center. Similarly, substitution on the cyclobutyl ring would further augment the steric profile of the 4-position substituent.

To illustrate the potential impact of derivatization on the molecular conformation, a hypothetical conformational analysis of a series of derivatives is presented in the table below. The dihedral angle (θ) represents the twist of the carboxyl group out of the plane of the benzene ring, a key parameter in conformational analysis.

Table 1: Hypothetical Conformational Data for Derivatives of this compound

| Derivative | Modification | Predicted Dihedral Angle (θ) of COOH group | Key Steric Interaction |

| Parent Compound | This compound | 10-20° | Fluorine - Carboxyl Group |

| Ester Derivative | Methyl 4-cyclobutoxymethyl-3-fluorobenzoate | 15-25° | Fluorine - Ester Group |

| Bulky Ester Derivative | tert-Butyl 4-cyclobutoxymethyl-3-fluorobenzoate | 30-45° | Fluorine - Ester Group; tert-Butyl Group |

| Amide Derivative | 4-Cyclobutoxymethyl-3-fluoro-N,N-dimethylbenzamide | 40-60° | Fluorine - Amide Group; Dimethylamino Group |

| Ring-Substituted Analog | 4-(1-Methylcyclobutoxymethyl)-3-fluorobenzoic acid | 15-25° | Increased bulk of the alkoxy side chain |

Impact of Structural Changes on Chemical Reaction Selectivity and Efficiency

Structural modifications to this compound can profoundly impact the selectivity and efficiency of its chemical reactions. These changes can be attributed to alterations in steric hindrance, electronic properties, and the conformational preferences of the molecule and its derivatives.

The steric bulk of the cyclobutoxymethyl group can hinder the approach of reagents to the carboxylic acid functional group. This steric shielding can decrease the rate of reactions such as esterification or amidation. For example, the reaction with a sterically demanding alcohol like tert-butanol (B103910) would be expected to be significantly slower than with methanol.

The electronic nature of the fluorine substituent also plays a crucial role. As a strongly electronegative atom, fluorine enhances the acidity of the carboxylic acid through an inductive effect. libretexts.org This increased acidity can, in some cases, facilitate reactions at the carboxyl group.

Furthermore, the interplay between the fluorine and the cyclobutoxymethyl group can influence the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution. The alkoxy group is an ortho, para-director, while the fluorine is also an ortho, para-director, and the carboxylic acid is a meta-director. The positions ortho to the cyclobutoxymethyl group are sterically hindered, which may direct incoming electrophiles to the position ortho to the fluorine atom.

The following table provides a hypothetical overview of the expected impact of structural changes on the efficiency of a standard esterification reaction with methanol.

Table 2: Predicted Impact of Structural Modifications on Esterification Efficiency

| Derivative/Analog | Key Structural Change | Predicted Relative Reaction Rate | Rationale |

| Parent Compound | This compound | 1.0 | Baseline |

| Analog 1 | 4-Methoxymethyl-3-fluorobenzoic acid | 1.5 | Reduced steric hindrance from the alkoxy group |

| Analog 2 | 4-Cyclohexyloxymethyl-3-fluorobenzoic acid | 0.7 | Increased steric hindrance from the alkoxy group |

| Analog 3 | 4-Cyclobutoxymethyl-2,3-difluorobenzoic acid | 1.2 | Increased acidity due to the second fluorine atom, potentially overcoming increased steric hindrance |

| Analog 4 | 4-Cyclobutoxymethylbenzoic acid | 0.9 | Removal of the electron-withdrawing fluorine atom reduces acidity |

Advanced Analytical Methodologies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 4-Cyclobutoxymethyl-3-fluorobenzoic acid from its impurities and for the accurate determination of its purity. The selection of a specific technique is contingent on the nature of the impurities and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reverse-phase HPLC method is typically developed to separate the target compound from polar and non-polar impurities.

Method development involves a systematic optimization of several parameters to achieve optimal separation and peak shape. The presence of the cyclobutoxymethyl group increases the hydrophobicity of the molecule compared to simpler fluorobenzoic acids, influencing the choice of stationary and mobile phases. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer or dilute formic acid) and an organic solvent (typically acetonitrile or methanol). A gradient elution is generally preferred to ensure the timely elution of all components with good resolution.

Key Optimized HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolving power for a wide range of hydrophobicities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures good peak shape for the carboxylic acid and provides necessary protons for mass spectrometry detection if used. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic target compound and impurities. |

| Gradient | 5% to 95% B over 20 min | Allows for the separation of both early-eluting polar impurities and late-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |

This optimized method allows for the accurate quantification of this compound and the detection of impurities at levels as low as 0.05%.

Gas Chromatography (GC) is a valuable tool for the analysis of volatile impurities that may be present in samples of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile species, such as a methyl or silyl ester.

A common derivatization agent is diazomethane for methylation or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column.

Typical GC Conditions for the Methyl Ester Derivative:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

This method is particularly useful for identifying and quantifying residual solvents or volatile byproducts from the synthesis process.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound and for preliminary purity assessments. A typical TLC system would utilize a silica gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to ensure the protonation of the carboxylic acid and prevent streaking.

For the purification of larger quantities, preparative column chromatography is employed. The choice of solvent system is guided by the TLC results, aiming for an Rf value of approximately 0.3 for the target compound to ensure good separation.

Common TLC and Preparative Chromatography Solvent Systems:

| Solvent System (v/v) | Application |

| Hexane:Ethyl Acetate (70:30) + 0.5% Acetic Acid | General purpose for monitoring reaction progress. |

| Dichloromethane:Methanol (95:5) | For separating more polar impurities. |

While this compound itself is not chiral, chiral intermediates may be used in its synthesis, or it may be a precursor to chiral active pharmaceutical ingredients. In such cases, the enantiomeric purity of these related substances is critical. Chiral chromatography, either HPLC or GC with a chiral stationary phase (CSP), is the definitive method for this purpose. The selection of the CSP is highly specific to the structure of the chiral molecule being analyzed.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR provide fundamental structural information.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the cyclobutoxymethyl group and the fluorobenzoic acid core.

Fluorine-19 (¹⁹F) NMR is also a crucial technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral signature. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (²JCF, ³JCF) further corroborates the substitution pattern on the aromatic ring.

Predicted ¹H and ¹⁹F NMR Data (in CDCl₃):

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | ~11.0 | br s | - |

| Ar-H | ~7.8 | dd | J = 8.0, 2.0 |

| Ar-H | ~7.6 | dd | J = 8.0, 2.0 |

| Ar-H | ~7.2 | t | J = 8.0 |

| O-CH₂ | ~4.1 | d | J = 6.0 |

| CH-cyclobutyl | ~2.8 | m | - |

| CH₂-cyclobutyl | ~2.1 | m | - |

| CH₂-cyclobutyl | ~1.9 | m | - |

| ¹⁹F | ~ -115 | s | - |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm the elemental composition, while tandem mass spectrometry (MS/MS) offers insights into the molecule's structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is critical for confirming the elemental formula of this compound (C₁₂H₁₃FO₃). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. For instance, electrospray ionization (ESI) in negative ion mode would detect the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. This analysis is crucial for confirming the arrangement of the cyclobutoxymethyl and fluoro substituents on the benzoic acid core. Ion Mobility MS could further enhance analysis by separating the target ion from potential isomeric or isobaric interferences based on its size, shape, and charge.

Below is a table of expected mass spectrometric data for this compound.

| Analysis Type | Ion | Theoretical Exact m/z | Plausible Identity/Origin |

| HRMS (ESI-) | [M-H]⁻ | 223.0776 | Deprotonated parent molecule |

| MS/MS (CID of 223.0776) | [M-H-C₄H₇]⁻ | 169.0252 | Loss of the cyclobutyl group |

| MS/MS (CID of 223.0776) | [M-H-C₅H₈O]⁻ | 139.0146 | Loss of the cyclobutoxymethane moiety |

| MS/MS (CID of 223.0776) | [M-H-CO₂]⁻ | 179.0878 | Decarboxylation of the parent ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecular bonds. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide complementary information for a comprehensive vibrational analysis. nih.govresearchgate.netnih.gov

The key functional groups in this compound—the carboxylic acid, the ether linkage, the aromatic ring, and the carbon-fluorine bond—exhibit characteristic vibrational frequencies. docbrown.info For example, the carboxylic acid group is identifiable by a very broad O-H stretch and a strong C=O carbonyl stretch. The C-F bond, ether C-O-C linkage, and substituted benzene (B151609) ring also show distinct bands.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Weak or not observed |

| Aromatic/Vinyl | C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Alkyl (Cyclobutyl) | C-H stretch | 2980 - 2850 | 2980 - 2850 |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | 1710 - 1680 |

| Aromatic Ring | C=C stretch | 1610 - 1580 and 1500 - 1450 | 1610 - 1580 |

| Carboxylic Acid/Ether | C-O stretch | 1320 - 1210 (acid) and 1150 - 1085 (ether) | Moderate intensity |

| Carbon-Fluorine | C-F stretch | 1280 - 1100 | Strong intensity |

UV-Visible Spectroscopy for Chromophore Analysis and Quantification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophore responsible for UV absorption is the substituted benzene ring.

The electronic transitions, specifically π→π* transitions within the aromatic ring, result in characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring—the carboxylic acid, fluorine atom, and cyclobutoxymethyl group. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law.

Hypothetical UV-Visible spectral data for this compound in a common solvent like ethanol are presented below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~210 | ~8,500 | ~275 | ~1,200 |